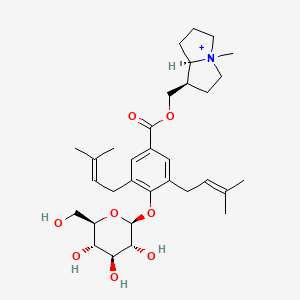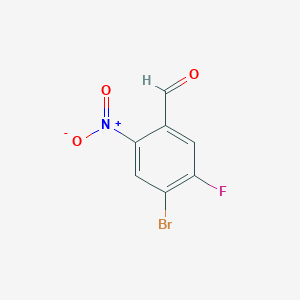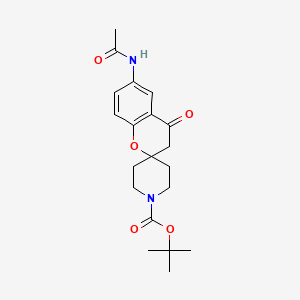
6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran
Overview
Description
6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a benzopyran core with an acetylamino group at the 6th position, an oxo group at the 4th position, and a spiro-linked N-Boc-piperidine moiety at the 2nd position. The presence of these functional groups and the spiro linkage contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate aldehyde or ketone.
Introduction of the Acetylamino Group: The acetylamino group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Oxidation to Form the Oxo Group: The oxo group at the 4th position can be introduced through an oxidation reaction using reagents like potassium permanganate or chromium trioxide.
Spiro-Linkage Formation: The spiro linkage with the N-Boc-piperidine moiety can be achieved through a nucleophilic substitution reaction, where the benzopyran core reacts with a Boc-protected piperidine derivative under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group using reagents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The N-Boc protecting group can be removed through hydrolysis under acidic conditions, yielding the free amine.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids like hydrochloric acid for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran has a wide range of scientific research applications, including:
Biology: It serves as a probe in biochemical studies to investigate enzyme activity and protein-ligand interactions due to its unique structural features.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities, by targeting specific molecular pathways.
Industry: It is utilized in the development of novel materials with specific optical and electronic properties, making it valuable in the fields of electronics and photonics.
Mechanism of Action
The mechanism of action of 6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The oxo group can participate in redox reactions, modulating cellular oxidative stress levels. The spiro linkage provides a rigid and unique three-dimensional structure, enhancing the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
When compared to similar compounds, 6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran stands out due to its unique combination of functional groups and structural features. Similar compounds include:
6-Acetylamino-4-oxo-2-spiro(piperidine-4-yl)-benzopyran: Lacks the N-Boc protecting group, which affects its reactivity and solubility.
6-Acetylamino-4-hydroxy-2-spiro(N-Boc-piperidine-4-yl)-benzopyran: Contains a hydroxyl group instead of an oxo group, altering its redox properties.
6-Amino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran: Lacks the acetyl group, impacting its hydrogen bonding capabilities and biological activity.
Properties
IUPAC Name |
tert-butyl 6-acetamido-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c1-13(23)21-14-5-6-17-15(11-14)16(24)12-20(26-17)7-9-22(10-8-20)18(25)27-19(2,3)4/h5-6,11H,7-10,12H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCRRZBDYWNZSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C(=O)OC(C)(C)C)CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
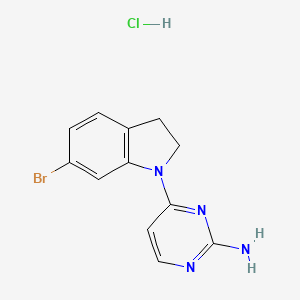
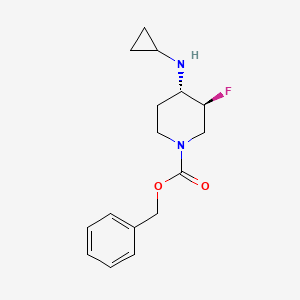
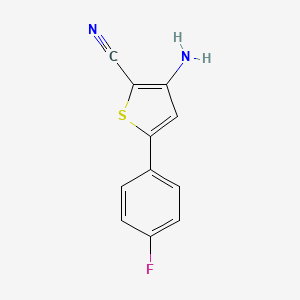

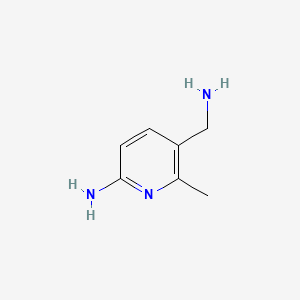
![7-(butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3034715.png)
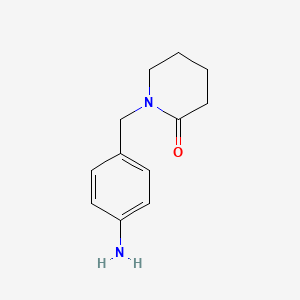
![2-[3-[2-[4-Amino-2-(methylsulfinyl)phenyl]diazene-1-yl]phenylsulfonyl]ethanol](/img/structure/B3034720.png)
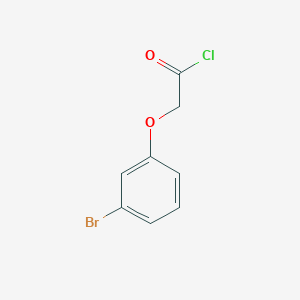
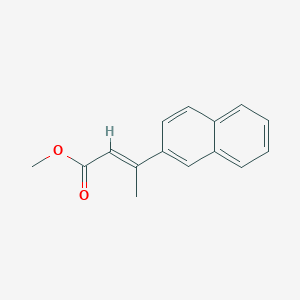
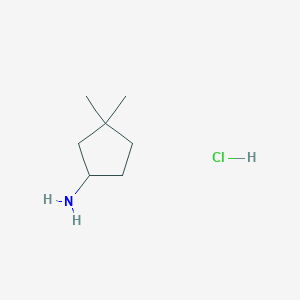
![2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide](/img/structure/B3034727.png)
